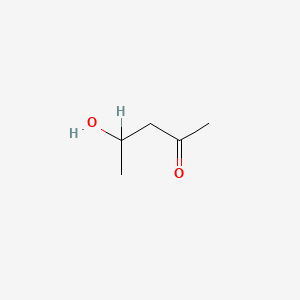

4-Hydroxypentan-2-one

Cat. No. B1618087

M. Wt: 102.13 g/mol

InChI Key: PCYZZYAEGNVNMH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09283545B2

Procedure details

To study the scope of the catalytic activity of the SiO2@Pd-PAMAM microspheres, the catalytic hydrogenation reactions of substrates other than styrene were explored (Table 3). For instance, the SiO2@Pd-PAMAM core-shell microspheres catalyzed the hydrogenation of phenylacetylene to ethylbenzene. The hydrogenation of phenylacetylene was found to be slightly slower than that of styrene (Table 3, entry 4). This was, however, to be expected considering the fact that the hydrogenation of phenylacetylene to ethylbenzene goes through two hydrogenation steps, i.e., phenylacetylene to styrene and then styrene to ethylbenzene. The catalyst, nevertheless, still exhibited high catalytic activity and TOF even for such two-step hydrogenation reaction. The hydrogenation of another reactant, cyclohexene, took place with almost ˜100% conversion in 20 minutes in the presence of the SiO2@Pd-PAMAM core-shell microspheres under the same reaction condition (Table 3, entry 5). In addition, the SiO2@Pd-PAMAM core-shell microspheres catalyzed n-hexene with ˜100% conversion in 60 minutes (Table 3, entry 6). More interestingly, although ketones undergo hydrogenation rather relatively slowly (Deshmukh et al. (2008) Catal. Lett., 120:257-260), the SiO2@Pd-PAMAM core-shell microspheres catalyzed the hydrogenation of acetone and acetylacetone efficiently and with high TOF. The catalytic hydrogenation of acetone with SiO2@Pd-PAMAM core-shell microspheres gave a sole product, isopropanol, with ˜100% conversion in 2 hours at 50° C., whereas the catalytic hydrogenation acetylacetonate gave 4-hydroxypentan-2-one with 95% conversion in 2 hours (Table 3, entries 7 and 8).

[Compound]

Name

SiO2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

Pd-PAMAM

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

SiO2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

SiO2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

Pd-PAMAM

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

[Compound]

Name

ketones

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

[Compound]

Name

SiO2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fifteen

[Compound]

Name

Pd-PAMAM

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 19

[Compound]

Name

SiO2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 21

Name

Identifiers

|

REACTION_CXSMILES

|

C=CC1C=CC=CC=1.C1(C#C)C=CC=CC=1.C(C1C=CC=CC=1)C.C1CCCCC=1.C=CCCCC.[C:37]([CH2:40][C:41](=[O:43])[CH3:42])(=[O:39])[CH3:38]>C(O)(C)C.CC(C)=O>[CH3:42]/[C:41](/[O-:43])=[CH:40]/[C:37]([CH3:38])=[O:39].[OH:43][CH:41]([CH3:42])[CH2:40][C:37](=[O:39])[CH3:38]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C#C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C#C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC1=CC=CC=C1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC1=CC=CC=C1

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C1=CC=CC=C1

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CCCCC1

|

Step Eight

[Compound]

|

Name

|

SiO2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

Pd-PAMAM

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

SiO2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

SiO2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

[Compound]

|

Name

|

Pd-PAMAM

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CCCCC

|

Step Fourteen

[Compound]

|

Name

|

ketones

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fifteen

[Compound]

|

Name

|

SiO2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 16

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)CC(C)=O

|

Step 17

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step 18

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step 19

[Compound]

|

Name

|

Pd-PAMAM

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 20

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC1=CC=CC=C1

|

Step 21

[Compound]

|

Name

|

SiO2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 22

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C#C

|

Step 23

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C1=CC=CC=C1

|

Step 24

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C#C

|

Step 25

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC1=CC=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The catalyst, nevertheless, still exhibited high catalytic activity and TOF even for such two-step hydrogenation reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in 20 minutes

|

|

Duration

|

20 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in 60 minutes

|

|

Duration

|

60 min

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C/C(=C/C(=O)C)/[O-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC(CC(C)=O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |